molecular formula C14H11IN2O3 B14206013 Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- CAS No. 826991-63-3

Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro-

Cat. No.: B14206013
CAS No.: 826991-63-3
M. Wt: 382.15 g/mol
InChI Key: DUHCZSSGWSZSSX-UHFFFAOYSA-N
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Description

Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C13H10IN2O3 This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- typically involves the reaction of 2-iodoaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature and stirred for 24 hours .

Industrial Production Methods

While specific industrial production methods for Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides or nitriles.

    Reduction: Formation of N-(2-iodophenyl)-N-methyl-2-aminobenzamide.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific proteins or enzymes, altering their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the combination of iodine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

826991-63-3

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H11IN2O3/c1-16(13-9-5-3-7-11(13)15)14(18)10-6-2-4-8-12(10)17(19)20/h2-9H,1H3

InChI Key

DUHCZSSGWSZSSX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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